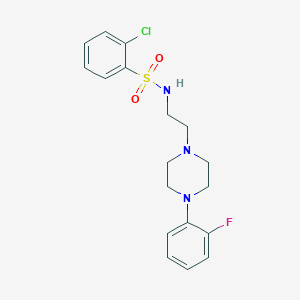

2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and selectively cyclized to form the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of aromatic solvents like toluene and chlorinated hydrocarbons such as dichloromethane is common in these processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to 2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can inhibit the proliferation of human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that derivatives related to this sulfonamide exhibit antibacterial activity comparable to established antibiotics such as isoniazid and ciprofloxacin. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against species like Candida albicans and Aspergillus niger .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperazine ring and the sulfonamide group can significantly influence the biological activity of these compounds. For example:

- Piperazine Substituents : Variations in the substituents on the piperazine ring can enhance or diminish anticancer potency.

- Sulfonamide Modifications : Altering the sulfonamide moiety can affect both antimicrobial and anticancer activities, suggesting a delicate balance between chemical structure and biological efficacy .

Case Study 1: Anticancer Evaluation

In a study involving new sulfonamide derivatives, several compounds were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The most active derivatives showed IC50 values ranging from 3.6 µM to 11.0 µM against HCT-116 and MCF-7 cells, indicating promising potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related benzamide compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The most potent compounds demonstrated minimal inhibitory concentrations (MICs) below 10 µM, highlighting their potential as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, reducing the uptake of nucleosides like uridine . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation, which are crucial for cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: A dual Src/Abl kinase inhibitor with potent antitumor activity.

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A selective inhibitor of human equilibrative nucleoside transporters.

Uniqueness

2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit nucleoside transporters selectively makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a benzenesulfonamide moiety . Its molecular formula is C18H21ClFN3O2S, and it has a molecular weight of approximately 373.9 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

| Molecular Formula | C₁₈H₂₁ClFN₃O₂S |

| Molecular Weight | 373.9 g/mol |

| InChI Key | LAYNCSFTMLCAED-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of piperazine derivatives. A common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by reactions with aromatic compounds under specific conditions to achieve the desired structure .

The primary mechanism of action for this compound involves its role as an inhibitor of human equilibrative nucleoside transporters (hENTs) . These transporters are crucial for the uptake of nucleosides, which play significant roles in various biological processes including nucleotide synthesis and adenosine regulation .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance, studies have shown that it can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity . The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation.

Neuropharmacological Effects

In addition to its anticancer activity, there is evidence suggesting that this compound may have neuropharmacological effects, potentially acting as an antidepressant or anxiolytic agent through modulation of serotonin receptors due to its piperazine structure .

Study on Anticancer Efficacy

One study evaluated the anticancer efficacy of various derivatives similar to this compound. The results demonstrated significant cytotoxic effects against MCF-7 cells, with some derivatives showing IC50 values as low as 0.65 µM, comparable to established chemotherapeutics like Tamoxifen .

Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological properties of piperazine derivatives, including this compound. It was found to exhibit anxiolytic-like effects in animal models, supporting its potential use in treating anxiety disorders .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O2S/c19-15-5-1-4-8-18(15)26(24,25)21-9-10-22-11-13-23(14-12-22)17-7-3-2-6-16(17)20/h1-8,21H,9-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYNCSFTMLCAED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.